molecular formula C6H11ClN2O B6163059 1-(5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride CAS No. 2551118-09-1

1-(5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride

Cat. No. B6163059
CAS RN: 2551118-09-1
M. Wt: 162.6
InChI Key:
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Description

The compound “1-(5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride” belongs to a class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the oxazole ring, with an ethyl group at the 5-position and a methanamine group at the 1-position. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated methanamine group .


Chemical Reactions Analysis

Oxazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactivity of this compound would depend on the electronic and steric effects of the ethyl and methanamine substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an oxazole derivative, it would be expected to have the aromatic stability of the oxazole ring. The presence of the ethyl and methanamine groups would likely make the compound more polar and could affect its solubility and boiling/melting points .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of this compound. Many oxazole derivatives have been found to possess diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The exact mechanism of action would need to be determined through biological testing and study.

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific testing. In general, handling of chemical compounds requires appropriate safety measures, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reactivity. Given the wide range of activities found for oxazole derivatives, this compound could have interesting biological properties worth exploring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride involves the reaction of 5-ethyl-2-bromo-1,3-oxazole with methylamine followed by hydrolysis and salt formation with hydrochloric acid.", "Starting Materials": ["5-ethyl-2-bromo-1,3-oxazole", "methylamine", "hydrochloric acid", "sodium hydroxide", "water"], "Reaction": ["Step 1: Dissolve 5-ethyl-2-bromo-1,3-oxazole in anhydrous tetrahydrofuran (THF) and add sodium hydride to the solution. Stir the mixture at room temperature for 30 minutes to form the corresponding organosodium compound.", "Step 2: Add methylamine dropwise to the organosodium compound and stir the mixture at room temperature for 2 hours.", "Step 3: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in ethanol and add hydrochloric acid to the solution. Stir the mixture at room temperature for 2 hours to form the hydrochloride salt.", "Step 5: Filter the precipitated product and wash it with ethanol. Dry the product under vacuum to obtain 1-(5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride."] }

CAS RN

2551118-09-1

Product Name

1-(5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride

Molecular Formula

C6H11ClN2O

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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